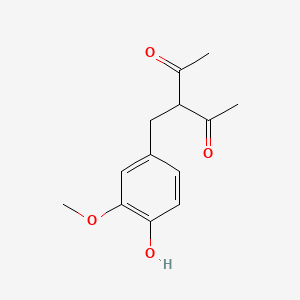
2,4-Pentanedione, 3-vanillyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pentanedione, 3-vanillyl- involves the reaction of vanillin with acetylacetone under specific conditions. One common method includes the use of a base catalyst to facilitate the condensation reaction between vanillin and acetylacetone . The reaction typically requires controlled temperatures and may involve solvents like ethanol to ensure proper mixing and reaction efficiency.
Industrial Production Methods
Industrial production of 2,4-Pentanedione, 3-vanillyl- often involves large-scale batch reactions where the reactants are combined in reactors with precise control over temperature, pressure, and pH. The product is then purified through processes such as distillation or crystallization to achieve the desired purity levels .
化学反应分析
Types of Reactions
2,4-Pentanedione, 3-vanillyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into different derivatives with altered functional groups.
Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or other reduced forms .
科学研究应用
2,4-Pentanedione, 3-vanillyl- has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2,4-Pentanedione, 3-vanillyl- involves its ability to donate electrons to free radicals, thereby neutralizing them and preventing oxidative damage. This compound targets reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are known to cause cellular damage. By scavenging these reactive species, it helps protect cells from oxidative stress .
相似化合物的比较
Similar Compounds
2,4-Pentanedione:
Hexafluoroacetylacetone: A fluorinated derivative with enhanced stability and different reactivity compared to 2,4-Pentanedione, 3-vanillyl-.
3-Benzyl-2,4-pentanedione: Another derivative with a benzyl group, used in different chemical applications
Uniqueness
2,4-Pentanedione, 3-vanillyl- is unique due to its vanillyl group, which imparts specific antioxidant properties and makes it suitable for applications where oxidative stress is a concern. Its ability to scavenge a wide range of free radicals sets it apart from other similar compounds .
属性
CAS 编号 |
30881-23-3 |
|---|---|
分子式 |
C13H16O4 |
分子量 |
236.26 g/mol |
IUPAC 名称 |
3-[(4-hydroxy-3-methoxyphenyl)methyl]pentane-2,4-dione |
InChI |
InChI=1S/C13H16O4/c1-8(14)11(9(2)15)6-10-4-5-12(16)13(7-10)17-3/h4-5,7,11,16H,6H2,1-3H3 |
InChI 键 |
IFGDRUTWCITGHG-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(CC1=CC(=C(C=C1)O)OC)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



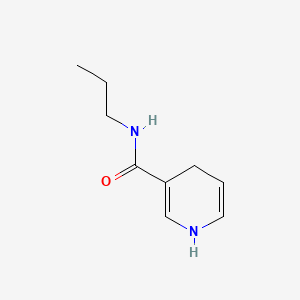
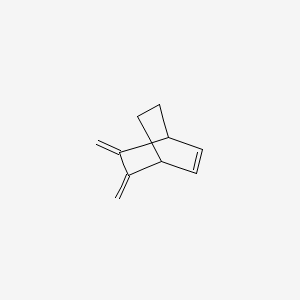
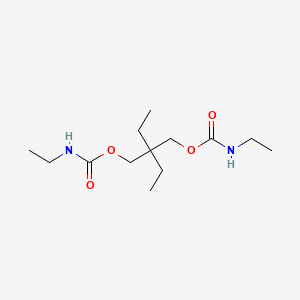
![11-Methoxy-3,3-dimethyl-3h-furo[2,3-b]pyrano[3,2-f]quinoline](/img/structure/B14686260.png)
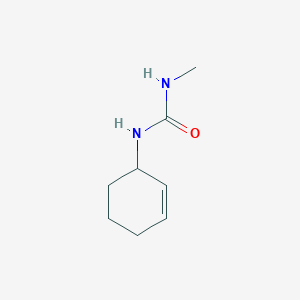
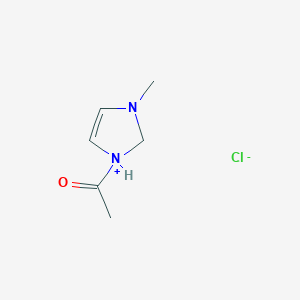
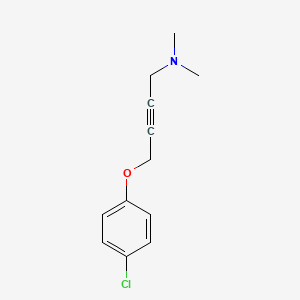
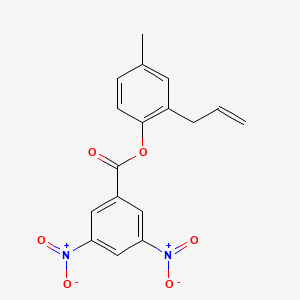
![3-[[[4-[2-[(3-Hydroxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]phenol](/img/structure/B14686299.png)
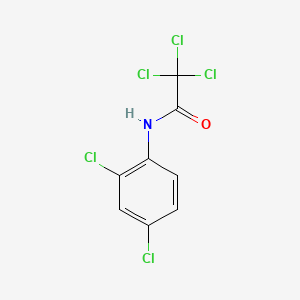
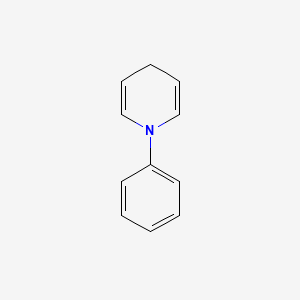
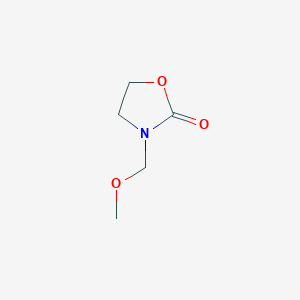
![3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-2,3,3a,4,5,5a,6,10,10a,11,12,12a-dodecahydro-1h-cyclopenta[7,8]phenanthro[2,3-c][1,2,5]oxadiazole](/img/structure/B14686318.png)
